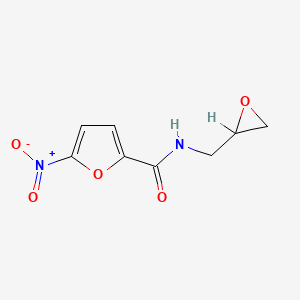
5-nitro-N-(oxiran-2-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N-(oxiran-2-ylmethyl)furan-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an oxirane (epoxide) ring attached to a nitrofuran moiety, which imparts distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(oxiran-2-ylmethyl)furan-2-carboxamide typically involves the reaction of 5-nitrofuran-2-carboxylic acid with an appropriate oxirane-containing reagent. One common method is the reaction of 5-nitrofuran-2-carboxylic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-(oxiran-2-ylmethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrofuran ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
5-nitro-N-(oxiran-2-ylmethyl)furan-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial properties due to the presence of the nitrofuran moiety.
Medicine: Investigated for its potential use in drug development, particularly in targeting bacterial infections.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-nitro-N-(oxiran-2-ylmethyl)furan-2-carboxamide involves its interaction with biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential antimicrobial effects. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(oxiranylmethyl)-5-nitrothiophene-2-carboxamide
- N-(oxiranylmethyl)-5-nitropyrrole-2-carboxamide
- N-(oxiranylmethyl)-5-nitrobenzene-2-carboxamide
Uniqueness
5-nitro-N-(oxiran-2-ylmethyl)furan-2-carboxamide is unique due to the combination of the oxirane ring and the nitrofuran moiety. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
143134-32-1 |
|---|---|
Molecular Formula |
C8H8N2O5 |
Molecular Weight |
212.16 g/mol |
IUPAC Name |
5-nitro-N-(oxiran-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C8H8N2O5/c11-8(9-3-5-4-14-5)6-1-2-7(15-6)10(12)13/h1-2,5H,3-4H2,(H,9,11) |
InChI Key |
PVZGXTBHOQSHIK-UHFFFAOYSA-N |
SMILES |
C1C(O1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1C(O1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Synonyms |
RB 88716 RB-88716 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Acetylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B1217180.png)
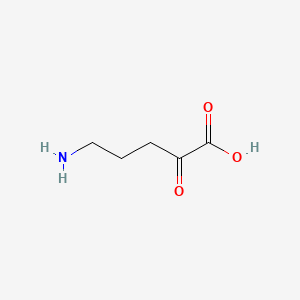
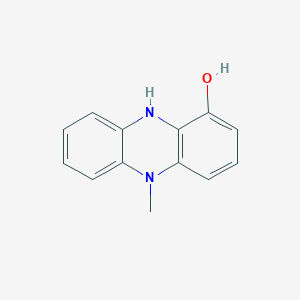
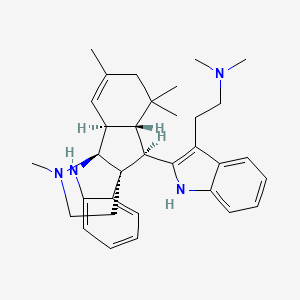
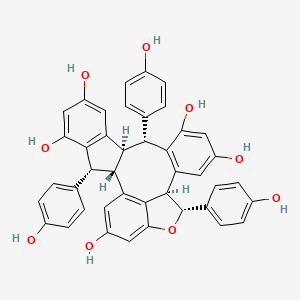
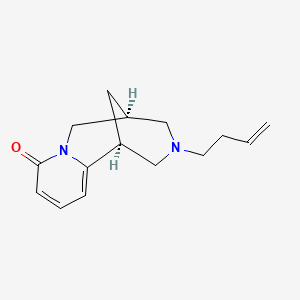
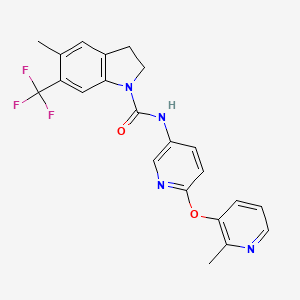


![(4-methylphenyl)(2-sulfanylidene[1,2,4]triazolo[5,1-b][1,3]benzothiazol-1(2H)-yl)methanone](/img/structure/B1217199.png)
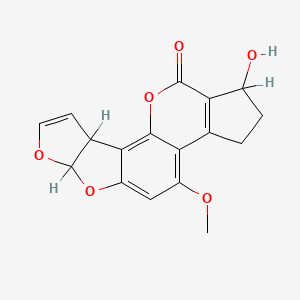
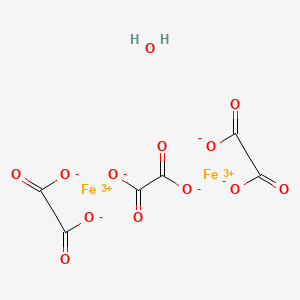
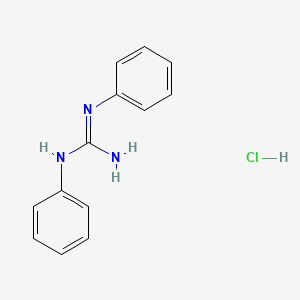
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B1217204.png)
